molecular formula C18H19BrN6O3 B2603040 (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 361173-36-6

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2603040
CAS No.: 361173-36-6
M. Wt: 447.293
InChI Key: MFCHXUWQEGJMJY-DNTJNYDQSA-N
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Description

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a bromohydroxybenzylidene hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Bromohydroxybenzylidene Hydrazine Moiety: This step involves the reaction of the purine core with 5-bromo-2-hydroxybenzaldehyde in the presence of hydrazine hydrate to form the hydrazone linkage.

    Alkylation: The final step involves the alkylation of the purine core with 2-methylallyl bromide under basic conditions to introduce the 2-methylallyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its purine core.

    Medicine: Possible applications in drug discovery and development, particularly as an inhibitor of enzymes involved in purine metabolism.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is likely related to its ability to interact with biological targets such as enzymes or receptors. The purine core can mimic natural purine substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The bromohydroxybenzylidene hydrazine moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione: Lacks the (E)-configuration.

    8-(2-(5-chloro-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione: Substitution of bromine with chlorine.

    8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione: Substitution of hydroxyl with methoxy group.

Uniqueness

The unique combination of functional groups in (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione provides distinct chemical and biological properties that differentiate it from similar compounds. The (E)-configuration may also influence its binding affinity and specificity towards biological targets.

Properties

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O3/c1-10(2)9-25-14-15(23(3)18(28)24(4)16(14)27)21-17(25)22-20-8-11-7-12(19)5-6-13(11)26/h5-8,26H,1,9H2,2-4H3,(H,21,22)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCHXUWQEGJMJY-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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